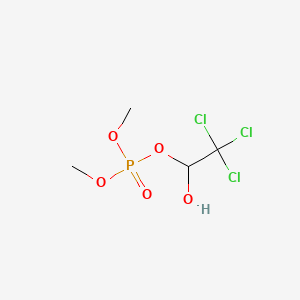

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate

Description

Systematic IUPAC Name and Variant Nomenclature

The systematic IUPAC name for this compound is dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphate , which reflects its structural composition: a phosphate ester with two methoxy groups and a 2,2,2-trichloro-1-hydroxyethyl substituent. The name is derived using IUPAC rules for organophosphorus compounds, where the ester groups ("O,O-dimethyl") precede the substituted ethyl phosphate backbone.

Alternative naming conventions include:

- Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate (emphasizing the ester configuration).

- (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid dimethyl ester , which highlights the phosphonic acid derivative nature of the compound.

Structural variants may arise from tautomerism or protonation states, but the primary nomenclature remains consistent across chemical databases.

Table 1: Systematic and Variant Nomenclature

Common Synonyms and Trade Names

This compound is widely recognized under multiple synonyms and commercial designations, reflecting its historical and industrial applications:

- Trichlorfon : The most prevalent synonym, used in agricultural and veterinary contexts.

- Dipterex and Dylox : Trade names for formulations targeting insect pests.

- Neguvon and Metrifonate : Used in pharmaceutical and aquaculture settings.

Additional aliases include Chlorophos, Bilarcil, and Masoten, which are region- or application-specific.

Table 2: Common Synonyms and Trade Names

| Synonym/Trade Name | Application Context | Source |

|---|---|---|

| Trichlorfon | Agricultural pesticides | |

| Dipterex | Insecticide formulations | |

| Neguvon | Veterinary medicine | |

| Metrifonate | Pharmaceutical research |

Regulatory Classification Codes

Regulatory identifiers ensure standardized referencing across scientific and regulatory platforms:

Properties

CAS No. |

3581-16-6 |

|---|---|

Molecular Formula |

C4H8Cl3O5P |

Molecular Weight |

273.43 g/mol |

IUPAC Name |

dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphate |

InChI |

InChI=1S/C4H8Cl3O5P/c1-10-13(9,11-2)12-3(8)4(5,6)7/h3,8H,1-2H3 |

InChI Key |

ILFFDCOANQGBMI-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Alcoholysis of Phosphorus Trichloride

- Phosphorus trichloride is reacted with at least two molar equivalents of methanol.

- Water is added in a controlled ratio (approximately 0.3 to 0.5 mol water per 1 mol methanol) to moderate the reaction.

- The presence of water is critical: it facilitates temperature control and significantly reduces the formation of methyl chloride, a common by-product.

- The reaction is carried out in a hydrocarbon solvent such as benzene or cyclohexane, which provides an inert medium and allows reflux at ~80°C.

Thermal Rearrangement

- The chlorophosphite intermediate formed in Step 1 undergoes a thermal rearrangement to yield the dialkyl phosphite ester.

- This step is performed without isolating the intermediate, directly in the reaction mixture.

- The temperature is maintained around 80°C to ensure efficient rearrangement.

Reaction with Trichloroacetaldehyde

- The dialkyl phosphite ester reacts with trichloroacetaldehyde (chloral) to form O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate.

- This step also proceeds without isolation of intermediates.

- The reaction is conducted under reflux in the hydrocarbon solvent at ~80°C.

- The product is then recovered by standard separation and purification techniques.

Key Parameters Affecting Yield and Purity

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Molar ratio methanol : water | 2.1 : 1 to 3.5 : 1 | Controls reaction moderation and by-product formation |

| Temperature | ~80°C | Ensures efficient reaction and rearrangement |

| Solvent | Benzene, cyclohexane, or alkane fraction boiling near 80°C | Provides inert environment and reflux conditions |

| Reaction sequence | Sequential without isolation of intermediates | Enhances yield (>70%) and process efficiency |

| Water presence | Significant but controlled | Moderates reaction, reduces methyl chloride by-product |

Research Findings and Advantages of the Method

- The described three-stage process was first detailed in patents and research literature dating back to the mid-20th century, with improvements focusing on yield and by-product minimization.

- The presence of water, once considered detrimental, has been shown to be beneficial in moderating the reaction and improving temperature control.

- Yields exceeding 70% of theoretical have been reported under optimized conditions.

- The process avoids isolation of intermediates, reducing time, cost, and potential losses.

- The use of hydrocarbon solvents like benzene or cyclohexane allows for controlled reflux and easy separation of the final product.

Summary Table of Preparation Method

| Stage | Reagents | Solvent | Temperature | Key Notes | Yield |

|---|---|---|---|---|---|

| 1. Alcoholysis | PCl3 + Methanol + Water | Benzene or Cyclohexane | ~80°C | Water moderates reaction, reduces methyl chloride | - |

| 2. Thermal Rearrangement | Intermediate from Step 1 | Same as above | ~80°C | No isolation, in situ rearrangement | - |

| 3. Addition of Chloral | Dialkyl phosphite ester + Trichloroacetaldehyde | Same as above | ~80°C | Sequential addition, no isolation | >70% theoretical |

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous media, trichlorfon can hydrolyze to form dichlorvos, a more potent insecticide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.

Substitution: Trichlorfon can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically occurs in alkaline conditions, with specific base catalysis observed at pH 8.0.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.

Substitution: Nucleophiles such as amines or thiols can react with trichlorfon under appropriate conditions.

Major Products Formed

Dichlorvos: Formed through hydrolysis of trichlorfon, dichlorvos is a more potent biocide.

Other Derivatives: Depending on the reaction conditions, various other organophosphate derivatives can be synthesized.

Scientific Research Applications

Agricultural Applications

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate is predominantly utilized as a pesticide and acaricide. Its primary function is to control a wide range of insect pests, including:

- Flies

- Lepidopteran larvae

The compound is effective in both agricultural settings and non-food areas, including ornamental plants and turf management on golf courses. Its mode of action involves the inhibition of acetylcholinesterase, leading to paralysis and death in target pests .

Efficacy and Safety Concerns

While this compound is effective against targeted pests, its use has been limited due to potential toxicity to non-target organisms, including beneficial insects like pollinators. Regulatory measures have been implemented to mitigate environmental impacts associated with its application .

Veterinary Medicine

In veterinary contexts, this compound has been used to control ectoparasites in livestock. Its effectiveness in managing parasitic infestations has made it a valuable tool in animal health management .

Case Study 1: Efficacy in Crop Protection

A study conducted on the application of this compound in controlling lepidopteran pests demonstrated a significant reduction in pest populations on treated crops compared to untreated controls. The results indicated a pest mortality rate exceeding 90% within the first week post-application .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound revealed that while it effectively controls target pests, its application can lead to negative effects on non-target species if not managed properly. The study recommended integrated pest management strategies to minimize ecological disruption .

Mechanism of Action

The primary mechanism of action of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, trichlorfon disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests . The compound is a prodrug, which is non-enzymatically converted into dichlorvos, the active agent responsible for its insecticidal properties .

Comparison with Similar Compounds

Research Findings and Key Insights

Rearrangement Mechanism: Trichlorfon’s conversion to DDVP is catalyzed by bases (e.g., NaOH) or organocatalysts (e.g., DBU), with reaction rates influenced by pH and solvent polarity .

Enzymatic Resistance : Trichlorfon’s C–P bond renders it resistant to acid phosphatases, unlike DDVP or paraoxon, which are hydrolyzed efficiently .

Environmental Impact : DDVP’s volatility contributes to air and water contamination, whereas trichlorfon’s persistence in soil necessitates careful application .

Biological Activity

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate, commonly known as trichlorfon, is an organophosphate compound primarily recognized for its biological activity as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of trichlorfon, detailing its mechanisms of action, toxicological effects, and relevant case studies.

Trichlorfon acts by inhibiting the enzyme acetylcholinesterase, which is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is particularly significant in both insecticidal applications and potential neurotoxic effects in mammals.

Acetylcholinesterase Inhibition

- Inhibition Characteristics : Trichlorfon irreversibly binds to AChE, leading to a decrease in enzyme activity. Studies have shown that exposure to trichlorfon can reduce AChE activity significantly in various tissues, including brain and erythrocytes.

- Dose-Response Relationship : The extent of AChE inhibition is dose-dependent. For instance, in a study involving rats, plasma AChE activity was inhibited by approximately 70% at higher doses (over 300 mg/kg) .

Acute Toxicity Studies

Acute toxicity assessments have been conducted on various animal models to evaluate the safety profile of trichlorfon. Key findings include:

- LD50 Values : The lethal dose (LD50) for trichlorfon varies across species; for example, it is reported at approximately 1000 mg/kg in rats .

- Clinical Symptoms : Symptoms of acute poisoning include muscle twitching, respiratory distress, and potential seizures due to excessive acetylcholine levels.

Chronic Exposure Studies

Long-term exposure studies have revealed several chronic effects:

- Neurotoxicity : Chronic exposure can lead to persistent neurological deficits due to sustained inhibition of AChE .

- Histopathological Changes : Examination of tissues from exposed animals often reveals degenerative changes in neural tissues and increased organ weights due to compensatory hypertrophy .

Metabolism and Biotransformation

Trichlorfon undergoes metabolic conversion primarily through hydrolysis and demethylation processes. Key metabolites include:

- Monodemethylated Trichlorfon : Represents a significant metabolite formed during the metabolic breakdown.

- Dichlorvos : Another important metabolite that exhibits its own biological activity as an insecticide .

Table 1: Metabolites of Trichlorfon

| Metabolite | Percentage (%) | Biological Activity |

|---|---|---|

| Monodemethylated Trichlorfon | 37 | Moderate AChE inhibition |

| Dimethyl Hydrogen Phosphate | 35 | Low AChE inhibition |

| Dichlorvos | 21 | Strong insecticidal activity |

| Phosphoric Acid | 22 | Non-toxic |

Case Study 1: Human Exposure Incident

A notable incident involved human exposure during agricultural applications where trichlorfon was used as a pesticide. Symptoms observed included headaches, dizziness, and gastrointestinal distress. Blood tests indicated markedly reduced AChE levels, confirming acute poisoning .

Case Study 2: Laboratory Animal Studies

In a laboratory setting, rats were administered varying doses of trichlorfon over a period of 30 days. The study found significant reductions in body weight and alterations in liver enzyme levels indicative of hepatotoxicity at higher doses .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C to minimize hydrolysis. Avoid contact with moisture, oxidizing agents, and reactive metals. Use gloves, lab coats, and fume hoods during handling, and conduct regular stability checks via HPLC to monitor degradation products like trichloroacetaldehyde .

Q. How is this compound synthesized, and what are the critical parameters influencing yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of trimethyl phosphite with chloral (trichloroacetaldehyde) under anhydrous conditions. Key parameters include:

- Temperature : Maintain 40–60°C to optimize reaction kinetics while avoiding side reactions.

- Catalyst : Use trace amounts of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification : Employ fractional distillation or column chromatography to isolate the product from impurities like O,O-dimethyl methylphosphonate .

Advanced Research Questions

Q. What methodologies are effective in analyzing the metabolic pathways of this compound in model organisms?

- Methodological Answer : Combine in vitro (e.g., liver microsomal assays) and in vivo (rodent models) approaches:

- Radiolabeling : Use ¹⁴C-labeled compound to track metabolites via liquid scintillation counting.

- Mass Spectrometry : Apply LC-MS/MS to identify hydroxylated and hydrolyzed metabolites (e.g., dimethyl phosphate derivatives).

- Enzyme Inhibition : Pre-treat samples with cytochrome P450 inhibitors (e.g., ketoconazole) to elucidate metabolic enzyme contributions .

Q. How can researchers resolve contradictions in data regarding the compound’s environmental persistence versus its degradation products?

- Methodological Answer : Design controlled ecotoxicity studies:

- Hydrolysis Studies : Simulate environmental conditions (pH 5–9, UV exposure) to quantify degradation half-lives.

- Ecotoxicological Assays : Use Biomphalaria alexandrina snails or Daphnia magna to assess toxicity of parent compound versus degradants (e.g., trichloroethanol).

- Statistical Modeling : Apply multivariate analysis to correlate degradation kinetics with observed toxicity shifts .

Q. What analytical techniques are recommended for identifying impurities in technical-grade samples?

- Methodological Answer :

- GC-MS with Derivatization : Convert polar impurities (e.g., chloral hydrate) to volatile derivatives using BSTFA.

- ¹H/³¹P NMR : Detect phosphonate-related impurities (e.g., O,O-dimethyl methylphosphonate) via characteristic shifts (δP ≈ 25–30 ppm).

- Reference Standards : Cross-validate using certified standards for common byproducts listed in technical specifications .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., acetyl or vinyl derivatives) and compare inhibitory effects on acetylcholinesterase (AChE) versus carboxylesterases.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s catalytic triad (Ser200, His440, Glu327).

- In Vivo Testing : Evaluate analogs in insect models (e.g., Musca domestica) to correlate SAR predictions with knockdown efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.